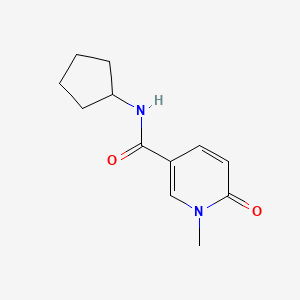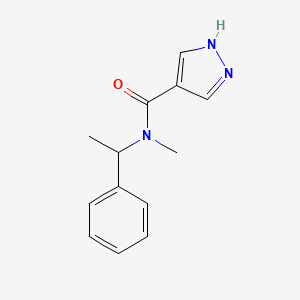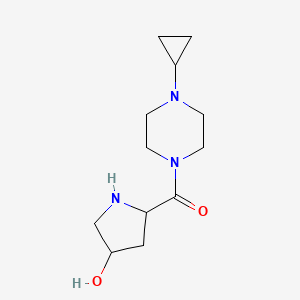
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are known to enhance the activity of AMPA receptors in the brain.
Mecanismo De Acción
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By enhancing the activity of AMPA receptors, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is believed to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to improve memory and learning abilities in animal studies. It has also been shown to enhance cognitive function in healthy human volunteers. In addition, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is that it has been extensively studied in both animal and human studies, which provides a wealth of data on its effects and potential therapeutic applications. However, one limitation of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide. One area of research could focus on the potential therapeutic applications of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide in conditions such as Alzheimer's disease, ADHD, and schizophrenia. Another area of research could focus on the development of more potent and selective ampakines that could have even greater cognitive-enhancing effects. Finally, research could also focus on the long-term effects of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide on cognitive function and brain health.
Métodos De Síntesis
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclopentenone with methylamine, followed by the reaction with 3-pyridinecarboxylic acid to yield N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential as a cognitive enhancer. In animal studies, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to improve memory and learning abilities. It has also been shown to enhance cognitive function in healthy human volunteers. N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has also been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-8-9(6-7-11(14)15)12(16)13-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGUZHUKDXTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)

![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)


![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)